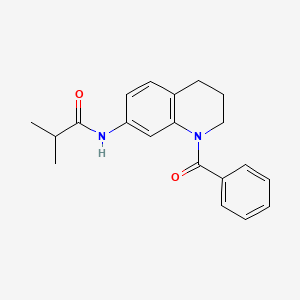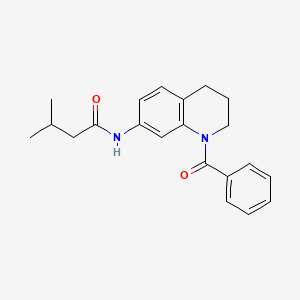
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide, also known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropionamide, is a novel synthetic compound with a wide range of potential applications in the scientific and medical fields. It has a variety of properties that make it an attractive target for research, including its ability to act as a potent inhibitor of certain enzymes and its low toxicity. The compound has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent. It has been found to be an effective inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to reduce the levels of dopamine in the brain.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. The compound has also been found to act as a neuroprotective agent, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to have a variety of biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been found to reduce amyloid-beta levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is soluble in organic solvents. Additionally, the compound has a low toxicity, making it safe to use in laboratory experiments. However, the compound has some limitations for laboratory experiments. It is not very stable, and its potency can be diminished over time. Additionally, the compound has a low solubility in water, making it difficult to use in aqueous solutions.
未来方向
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has a wide range of potential applications in the scientific and medical fields. Further research into the compound could lead to the development of new methods for synthesizing the compound, as well as the discovery of new potential applications for the compound. Additionally, further research into the compound could lead to the discovery of new biochemical and physiological effects of the compound, as well as the development of new methods for utilizing the compound in laboratory experiments. Finally, further research into the compound could lead to the development of new methods for delivering the compound to the body, as well as the discovery of new potential side effects of the compound.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of pyridine. The reaction yields a white crystalline product that is soluble in organic solvents such as dichloromethane and ethyl acetate. Other methods for the synthesis of the compound include the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of an aqueous base, such as sodium hydroxide. The product is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-10-15-9-6-12-22(18(15)13-17)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPPQDNLRLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B6566308.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide](/img/structure/B6566318.png)
![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)

![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6566354.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566360.png)